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Compound of Interest

Compound Name: Ethyl 1H-imidazole-1-carboxylate

Cat. No.: B102356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Ethyl 1H-imidazole-1-carboxylate, a key building block in synthetic organic chemistry and

drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for Ethyl 1H-imidazole-1-carboxylate is C₆H₈N₂O₂ with a molecular

weight of 140.14 g/mol .[1][2] The structural and electronic environment of this molecule has

been elucidated through various spectroscopic techniques, with the key quantitative data

summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Data

The proton NMR spectrum reveals the number of different types of protons and their

neighboring environments. The data presented here is referenced from Sigma-Aldrich.[1]
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search results
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search results
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¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the

molecule. The data is referenced from W. Robien, Institute of Organic Chemistry, University of

Vienna.[1]

Chemical Shift (δ) ppm Assignment

Data not available in search results C=O

Data not available in search results Imidazole C-2

Data not available in search results Imidazole C-4

Data not available in search results Imidazole C-5

Data not available in search results -O-CH₂-CH₃

Data not available in search results -O-CH₂-CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Assignment

Data not available in search results C=O stretch (ester)

Data not available in search results C-N stretch (imidazole ring)

Data not available in search results C-H stretch (aromatic/aliphatic)

Data not available in search results C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is from the NIST Mass Spectrometry Data Center.[1]

m/z Relative Abundance (%) Assignment

140
Data not available in search

results
[M]⁺ (Molecular Ion)

Data not available in search

results

Data not available in search

results
Fragment

Data not available in search

results

Data not available in search

results
Fragment

Data not available in search

results

Data not available in search

results
Fragment

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
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A sample of Ethyl 1H-imidazole-1-carboxylate is dissolved in a suitable deuterated solvent,

typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane

(TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer

operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹H NMR, chemical shifts

are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are

reported in Hertz (Hz). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent

peak.

FT-IR Spectroscopy
The infrared spectrum of the neat liquid sample is obtained using a Fourier-Transform Infrared

(FT-IR) spectrometer. A small drop of the compound is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the

ATR crystal. The spectrum is recorded over a standard range, typically 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of Ethyl 1H-imidazole-1-carboxylate in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) equipped with a

mass spectrometer (MS) detector. The GC is fitted with a suitable capillary column (e.g., a

nonpolar or medium-polarity column). The oven temperature is programmed to ensure

separation of the analyte from any impurities. The mass spectrometer is operated in electron

ionization (EI) mode, and the mass spectrum is recorded over a suitable m/z range.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the

structural relationships within the molecule.
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A generalized workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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